Norisoboldine

Description

Contextualization of Norisoboldine within Natural Product Chemistry

This compound's story begins in the realm of natural product chemistry, a field dedicated to the discovery and study of chemical compounds derived from natural sources.

This compound is a primary alkaloid constituent found in the dried root of Lindera aggregata (Sims) Kosterm, a plant belonging to the Lauraceae family. nih.govijbs.com The root of this plant, known as Radix Linderae or "Wuyao" in traditional Chinese medicine, is the principal source from which this compound is isolated. nih.govijbs.comnih.gov This herb is recognized for containing a variety of chemical components, including alkaloids, volatile oils, and sesquiterpene esters. ijbs.comspandidos-publications.com

Chemically, this compound is classified as an isoquinoline (B145761) alkaloid. nih.govsci-hub.senih.gov Isoquinoline alkaloids are a large and diverse group of naturally occurring nitrogen-containing compounds. sci-hub.senih.gov These compounds are derived from the amino acids tyrosine or phenylalanine and are known for their wide range of structural diversity and significant biological activities. nih.gov Many well-known compounds, such as morphine and berberine (B55584), also belong to this class, highlighting the therapeutic potential often found within this group of natural products. nih.gov

Origin from Radix Linderae (Lindera aggregata)

Historical and Traditional Medicinal Applications

Radix Linderae has a long history of use in traditional Chinese medicine. nih.govtcmwiki.com It is traditionally considered to have pungent and warm properties and is believed to influence the lung, spleen, kidney, and bladder meridians. tcmwiki.comtmrjournals.com Its traditional applications include warming the kidney, activating Qi to relieve pain, and dispersing cold. tcmwiki.comtmrjournals.com It has been historically used for conditions such as chest and abdominal pain, frequent urination, and dysmenorrhea. nih.govtcmwiki.comtmrjournals.com The therapeutic effects of Radix Linderae are largely attributed to its alkaloid content, with this compound being a major active component. researchgate.net

Overview of Contemporary Research Trends and Significance

Modern scientific research has begun to investigate the pharmacological properties of this compound, revealing its potential in several therapeutic areas. A significant portion of the research has focused on its anti-inflammatory and immunomodulatory effects, particularly in the context of autoimmune diseases like rheumatoid arthritis. frontiersin.orgdovepress.comnih.gov

Recent studies have explored this compound's mechanisms of action, highlighting its influence on various cellular signaling pathways. Key areas of investigation include its effects on:

Inflammation and Cytokine Production: Research shows this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. nih.govnih.gov It appears to achieve this by down-regulating the activation of mitogen-activated protein (MAP) kinases signaling pathways. nih.gov

Rheumatoid Arthritis (RA): this compound has demonstrated potential in animal models of RA by reducing arthritis severity, inflammation, and joint destruction. dovepress.comnih.govnih.gov It has been shown to inhibit synovial angiogenesis, a key process in the pathology of RA. nih.gov

Osteoclast Differentiation: The compound has been found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov This action is significant as excessive osteoclast activity contributes to the bone erosion seen in RA. nih.govnih.gov The mechanism appears to involve the aryl hydrocarbon receptor (AhR) and the inhibition of pathways like NF-κB and HIF-1α. nih.gov

T-cell Regulation: Studies suggest this compound can regulate the balance between different types of T-cells, such as Th17 and regulatory T (Treg) cells, which is crucial for controlling autoimmune responses. mdpi.com

Oxidative Stress: this compound has exhibited antioxidant effects by decreasing markers of oxidative stress and enhancing the activity of antioxidant enzymes. dovepress.comnih.gov

Neuroprotection: Emerging research indicates potential neuroprotective effects, with studies exploring its impact on depression-like behaviors in animal models. researchgate.net

The multifaceted actions of this compound underscore its significance as a promising natural compound for further investigation and potential development into novel therapeutic agents. dovepress.comnih.gov

Interactive Data Table: Summary of Research Findings on this compound

| Research Area | Model/System | Key Findings | Potential Mechanism of Action | Reference(s) |

| Anti-inflammatory | Lipopolysaccharide-stimulated RAW 264.7 cells | Reduced production of NO, TNF-α, and IL-1β. | Down-regulation of MAPKs (p38, ERK, JNK) activation. | nih.gov |

| Rheumatoid Arthritis | Rat model of adjuvant-induced arthritis | Reduced arthritis severity, inflammation, and oxidative stress. | Attenuation of NF-κB signaling, modulation of cytokines (TNF-α, IL-6, IL-10), and antioxidant pathways. | dovepress.comnih.govnih.gov |

| Rheumatoid Arthritis | Rat model of adjuvant-induced arthritis | Inhibited synovial angiogenesis. | Moderation of the Notch1 pathway-related endothelial tip cell phenotype. | nih.gov |

| Bone Resorption | RAW264.7 cells and mouse bone marrow-derived macrophages | Suppressed osteoclast differentiation and function. | Inhibition of TRAF6 ubiquitination and MAPKs/NF-κB/c-Fos/NFATc1 pathways. | nih.govplos.org |

| Bone Resorption | RAW264.7 cells and rat model of collagen-induced arthritis | Attenuated osteoclast differentiation and inflammatory bone erosion. | Activation of the aryl hydrocarbon receptor (AhR) and subsequent inhibition of NF-κB and HIF pathways. | nih.gov |

| Autoimmunity | Mouse model of collagen-induced arthritis | Regulated the balance between Th17 and Treg cells in gut-associated lymphoid tissues. | Induction of Treg cell migration from the gut to the joint. | |

| Dermatitis | Mouse model of DNCB-induced dermatitis | Alleviated dermatitis by reducing ear swelling and inflammatory infiltration. | Inhibition of NFAT activation in T-cells. | tandfonline.com |

| Neuroprotection | Mouse model of chronic social defeat stress | Showed antidepressant efficacy. | Modulation of proteins associated with mitochondrial and synaptic functions. | researchgate.net |

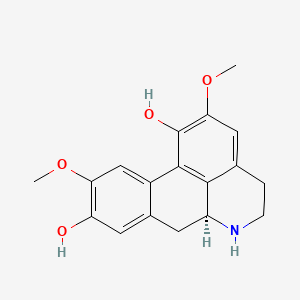

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

23599-69-1 |

|---|---|

Formule moléculaire |

C18H19NO4 |

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |

InChI |

InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3 |

Clé InChI |

HORZNQYQXBFWNZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

SMILES isomérique |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

SMILES canonique |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O |

melting_point |

190 - 192 °C |

Description physique |

Solid |

Origine du produit |

United States |

Pharmacological Activities and Therapeutic Potential of Norisoboldine

Anti-Inflammatory and Immunomodulatory Effects

Norisoboldine has demonstrated notable anti-inflammatory and immunomodulatory properties, positioning it as a compound of interest for various inflammatory conditions. nih.govtandfonline.comnih.gov Its mechanisms of action involve intricate interactions with the immune system, particularly in modulating T-cell responses and cytokine production. nih.govnih.gov

Modulation of T-Cell Subpopulations

This compound exerts a profound influence on the balance and function of different T-cell subsets, which are crucial for immune regulation.

This compound has been shown to promote the differentiation of regulatory T cells (Tregs), a specialized subpopulation of T cells that are critical for maintaining immune tolerance and preventing autoimmune diseases. nih.govnih.gov Studies indicate that this compound facilitates the generation of Treg cells, particularly in hypoxic environments often found in inflamed tissues. nih.govmedchemexpress.cominvivochem.com This effect is partly mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govmedchemexpress.com The activation of AhR by this compound leads to downstream signaling events that favor the expression of Foxp3, a key transcription factor for Treg development. nih.govnih.gov

One of the underlying mechanisms for this Treg promotion involves cellular metabolism. Research has revealed that this compound enhances fatty acid oxidation (FAO) during the early stages of Treg cell differentiation. nih.gov This metabolic shift increases the levels of acetyl-CoA, which in turn promotes the acetylation of histone H3 at the lysine (B10760008) 27 residue (H3K27ac) within the promoter region of the Foxp3 gene, thereby enhancing its transcription. nih.gov

Table 1: Effect of this compound on Treg Differentiation

| Experimental Model | Key Findings | Reference |

|---|---|---|

| CD4+ T cells in vitro | Promoted Treg differentiation, especially under hypoxic conditions. | nih.govmedchemexpress.cominvivochem.com |

| Global metabolomic analysis | Altered the fatty acid oxidation (FAO) pathway and increased related metabolites during Treg differentiation. | nih.gov |

This compound plays a crucial role in regulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory Treg cells. nih.gov An imbalance in the Th17/Treg ratio is a hallmark of many autoimmune and inflammatory diseases. Research has demonstrated that this compound can correct this imbalance, often more effectively in gut-associated lymphoid tissues. nih.gov By promoting Treg differentiation and potentially inhibiting Th17 cell development, this compound helps to shift the immune response towards a more tolerogenic state. nih.gov This regulatory action is significant in the context of autoimmune arthritis, where this compound has been observed to increase the population of Treg cells that migrate from the gut to the inflamed joints. nih.gov

This compound has been identified as an inhibitor of the nuclear factor of activated T-cells (NFAT) signaling pathway. nih.govtandfonline.com NFAT is a family of transcription factors that are essential for the activation of T-lymphocytes and the subsequent production of inflammatory cytokines. tandfonline.comscience.gov Studies have shown that this compound can inhibit the dephosphorylation of NFAT, a critical step for its nuclear translocation and activation, in a dose-dependent manner. tandfonline.com By blocking NFAT activation, this compound effectively suppresses T-cell activation and the expression of NFAT-dependent genes, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation. tandfonline.comresearchgate.net

Table 2: Research Findings on this compound's Inhibition of NFAT Activation

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| K562-luc cells | Dose-dependently inhibited PMA and ionomycin-induced NFAT reporter gene expression. | tandfonline.com |

| K562-luc and Jurkat cells | Inhibited PMA and ionomycin-induced NFAT dephosphorylation. | tandfonline.com |

Prevention of Synovial Hyperplasia and Inflammatory Cell Infiltration

Attenuation of Pro-Inflammatory Cytokines and Mediators

A key aspect of this compound's anti-inflammatory activity is its ability to reduce the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov

This compound has been shown to significantly suppress the production of several key pro-inflammatory interleukins. In studies using lipopolysaccharide-stimulated macrophages, this compound substantially reduced the production of Interleukin-1β (IL-1β). nih.gov It also demonstrated the ability to decrease the levels of Interleukin-4 (IL-4) and Interleukin-6 (IL-6), which are involved in various inflammatory and allergic responses. tandfonline.comx-mol.com The suppression of these cytokines is a critical mechanism underlying this compound's therapeutic potential in inflammatory conditions. tandfonline.comnih.gov For instance, in a mouse model of dermatitis, treatment with this compound led to a significant reduction in the mRNA levels of IL-4 and IL-6 in the inflamed tissue. tandfonline.com Furthermore, in a rat model of rheumatoid arthritis, this compound treatment resulted in decreased levels of IL-6. nih.gov

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production

| Cytokine | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| IL-1β | Lipopolysaccharide-stimulated RAW264.7 macrophage cells | Substantially reduced production in a concentration-dependent manner. | nih.gov |

| IL-4 | DNCB-induced dermatitis mouse model | Reduced mRNA levels by 72.3% in ear tissue. | tandfonline.com |

| IL-6 | Lipopolysaccharide-stimulated RAW264.7 macrophage cells | Slightly reduced production at both protein and transcription levels. | nih.gov |

| IL-6 | DNCB-induced dermatitis mouse model | Reduced mRNA levels by 73.9% in ear tissue. | tandfonline.com |

Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) Downregulation

This compound has been shown to effectively reduce the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). In a rat model of adjuvant-induced arthritis, administration of this compound led to a significant decrease in serum TNF-α levels. dovepress.com This effect is crucial as TNF-α is a major contributor to the inflammatory cascade in autoimmune diseases like rheumatoid arthritis. dovepress.comnih.gov Similarly, in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, this compound treatment markedly reduced the levels of TNF-α in the colon. nih.gov While it only slightly decreased IFN-γ levels in the colon of colitis mice, this still points to its role in dampening the Th1-mediated immune response. nih.gov The synergistic action of TNF-α and IFN-γ can amplify inflammatory responses, and this compound's ability to downregulate these cytokines underscores its anti-inflammatory potential. nih.gov

Promotion of Anti-Inflammatory Cytokines (e.g., IL-10)

A key aspect of this compound's immunomodulatory activity is its ability to enhance the production of anti-inflammatory cytokines, particularly Interleukin-10 (IL-10). In a rat model of rheumatoid arthritis, this compound administration was associated with a significant increase in IL-10 levels. dovepress.com IL-10 plays a critical role in suppressing inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and IFN-γ. oatext.com Furthermore, in a mouse model of ulcerative colitis, this compound dramatically increased the level of IL-10 at both the protein and mRNA levels in the colon. nih.gov This was accompanied by an increase in the number of CD4+CD25+Foxp3+ regulatory T cells (Treg cells), which are major producers of IL-10. nih.gov This suggests that this compound's therapeutic effects are, in part, mediated by the promotion of a regulatory immune environment.

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production

Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation, and its inhibition is a target for many anti-inflammatory drugs. nih.gov PGE2 is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases. nih.gov While direct studies on this compound's effect on PGE2 production are limited in the provided search results, its broad anti-inflammatory properties, including the inhibition of the NF-κB pathway which is involved in PGE2 production, suggest a potential for this compound to modulate this pathway. dovepress.comthno.org Nonsteroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of PGE2 production, and exploring similar actions of natural compounds like this compound is a promising area of research. thno.org

Suppression of Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. encyclopedia.pubresearchgate.net Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Mechanism of NLRP3 Inflammasome Inhibition

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. encyclopedia.pubresearchgate.net In a mouse model of TNBS-induced colitis, this compound significantly reduced the expression of NLRP3 and cleaved caspase-1. cjnmcpu.comnih.gov The mechanism of this inhibition is linked to its activity as a natural aryl hydrocarbon receptor (AhR) agonist. encyclopedia.pubcjnmcpu.com By activating AhR, this compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a role in inhibiting NLRP3 priming. encyclopedia.pubcjnmcpu.com This activation of the AhR/Nrf2 signaling pathway leads to a reduction in reactive oxygen species (ROS) production, which is a key trigger for NLRP3 inflammasome activation. encyclopedia.pubcjnmcpu.comnih.govcjnmcpu.com In vitro studies using THP-1 cells have confirmed that this compound suppresses the expression of NLRP3, cleaved caspase-1, and cleaved IL-1β induced by LPS and ATP. cjnmcpu.comnih.gov

Anti-Arthritic Efficacy and Bone Metabolism Modulation

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent joint inflammation, synovial hyperplasia, and progressive destruction of cartilage and bone. nih.govresearchgate.net

Amelioration of Rheumatoid Arthritis (RA) Pathology

This compound has demonstrated significant therapeutic efficacy in preclinical models of rheumatoid arthritis. researchgate.net In a rat model of adjuvant-induced arthritis, oral administration of this compound significantly reduced the severity of arthritis, as evidenced by decreased clinical arthritis scores and paw volume. researchgate.net Histopathological analysis confirmed that this compound treatment led to marked reductions in synovial inflammation and tissue damage. researchgate.netresearchgate.net

The anti-arthritic effects of this compound are attributed to its potent anti-inflammatory and antioxidant properties. researchgate.netresearchgate.net It has been shown to downregulate the expression of matrix metalloproteinases (MMP-2, MMP-3) and aggrecanases (ADAMTS-4, ADAMTS-5), which are enzymes responsible for the degradation of the extracellular matrix in cartilage. researchgate.net Furthermore, this compound inhibits synovial angiogenesis, the formation of new blood vessels in the synovium, which is a critical process in the pathogenesis of RA. nih.gov This anti-angiogenic effect is mediated by the moderation of the Notch1 pathway. nih.gov

Reduction of Clinical Arthritis Scores and Associated Symptoms

In rodent models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), administration of this compound led to a notable reduction in clinical arthritis scores. researchgate.netnih.govnih.govnih.gov These scores are a composite measure of disease severity, encompassing factors like paw swelling and inflammation. nih.govnih.gov Furthermore, this compound treatment was associated with an elevation in the body weights of arthritic mice, which typically decrease as the disease progresses. nih.govnih.gov

Prevention of Synovial Hyperplasia and Inflammatory Cell Infiltration

Histopathological analysis of the joints of arthritic animals has revealed that this compound effectively reduces key pathological features of rheumatoid arthritis. nih.govnih.gov Treatment with this compound leads to a dose-dependent decrease in synovial hyperplasia, which is the abnormal proliferation of cells in the synovial membrane, and a reduction in the infiltration of inflammatory cells into the joint space. nih.govnih.govresearchgate.net This anti-inflammatory effect is crucial, as the influx of immune cells and the subsequent synovial proliferation are central to the pathogenesis of rheumatoid arthritis. researchgate.net

Protection Against Joint Bone and Cartilage Degradation

A significant aspect of this compound's therapeutic potential is its ability to protect against the destruction of joint architecture. nih.govchemfaces.com In arthritic rats, this compound treatment has been shown to prevent the degradation of both bone and cartilage. chemfaces.comijbs.com Histological examinations confirmed marked reductions in tissue damage in this compound-treated groups. researchgate.netnih.gov This protective effect is attributed to its ability to inhibit the processes that lead to the breakdown of the extracellular matrix of these tissues. researchgate.net

Regulation of Osteoclast Differentiation and Function

Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity is a key driver of the bone erosion seen in rheumatoid arthritis. ijbs.complos.org this compound has been found to directly target these cells, inhibiting their formation and function. ijbs.complos.orgnih.gov

Inhibition of Osteoclastogenesis and Bone Resorption Activity

This compound has been shown to significantly reduce the number of osteoclasts and the area of bone resorption pits in vitro. plos.orgnih.gov It appears to target the early stages of osteoclast differentiation, the process by which precursor cells develop into mature, bone-resorbing osteoclasts. plos.orgnih.gov This inhibition of osteoclastogenesis is a key mechanism behind its bone-protective effects. ijbs.complos.orgnih.gov

Attenuation of Matrix-Degrading Enzymes (e.g., Cathepsin K, MMP-9)

The bone-resorbing function of osteoclasts is mediated by the secretion of various enzymes that degrade the bone matrix. vghtpe.gov.tw this compound treatment has been found to decrease the mRNA levels of key matrix-degrading enzymes, including Cathepsin K and matrix metalloproteinase-9 (MMP-9). nih.govnih.gov The activity of MMP-9 has also been shown to be attenuated by this compound. nih.gov By reducing the expression and activity of these enzymes, this compound directly curtails the destructive capacity of osteoclasts. nih.govnih.gov Research has also shown that this compound can downregulate other matrix metalloproteinases, such as MMP-2 and MMP-3, as well as aggrecanases like ADAMTS-4 and ADAMTS-5, further contributing to the preservation of cartilage and bone. researchgate.netnih.gov

Impact on Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Expression

The differentiation and activation of osteoclasts are critically dependent on the signaling molecule Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.govoup.com Studies have demonstrated that this compound can significantly decrease the serum levels of RANKL in arthritic rats. nih.govchemfaces.com Furthermore, it has been shown to suppress the mRNA levels of RANKL in the synovium. nih.govchemfaces.com In cultured fibroblast-like synoviocytes from arthritic rats, this compound also reduced the secretion of RANKL. nih.gov By downregulating RANKL expression, this compound effectively disrupts a key signaling pathway required for osteoclast formation and activity, thereby contributing to its anti-arthritic effects. nih.govmdpi.comresearchgate.net

Interactive Data Table: Effect of this compound on Arthritis and Osteoclastogenesis

| Parameter | Model/System | Effect of this compound | Key Findings | References |

| Clinical Arthritis Score | Collagen-Induced Arthritis (CIA) & Adjuvant-Induced Arthritis (AIA) in rodents | Decreased | Significantly reduced paw swelling and overall disease severity. | researchgate.netnih.govnih.govnih.gov |

| Synovial Hyperplasia | Arthritic animal models | Decreased | Reduced proliferation of synovial cells. | nih.govnih.govresearchgate.net |

| Inflammatory Cell Infiltration | Arthritic animal models | Decreased | Lowered infiltration of immune cells into the joint. | nih.govnih.govresearchgate.net |

| Bone and Cartilage Degradation | Arthritic animal models | Decreased | Protected against the destruction of joint structures. | researchgate.netnih.govchemfaces.comijbs.com |

| Osteoclast Number | In vitro cell culture (RAW264.7 cells, BMMs) | Decreased | Reduced the formation of mature osteoclasts. | plos.orgnih.gov |

| Bone Resorption | In vitro resorption pit assay | Decreased | Diminished the area of bone resorption. | plos.orgnih.gov |

| Cathepsin K mRNA | In vitro cell culture | Decreased | Reduced expression of a key bone matrix-degrading enzyme. | nih.govnih.gov |

| MMP-9 mRNA and Activity | In vitro cell culture | Decreased | Lowered expression and activity of a matrix-degrading enzyme. | nih.govnih.gov |

| RANKL Serum Levels | Adjuvant-Induced Arthritis (AIA) in rats | Decreased | Reduced systemic levels of a critical osteoclastogenic factor. | nih.govchemfaces.com |

| RANKL Synovial mRNA | Adjuvant-Induced Arthritis (AIA) in rats | Decreased | Suppressed local expression of RANKL in the joint. | nih.govchemfaces.com |

Promotion of Osteogenic Differentiation and Bone Formation

This compound has demonstrated a significant capacity to encourage the formation of new bone tissue by influencing the behavior of key bone cells.

Stimulation of Osteoblast Differentiation

Osteoblasts are the cells responsible for synthesizing and mineralizing bone. This compound has been found to promote the differentiation of these critical bone-forming cells. researchgate.netnih.gov Mechanistic studies have revealed that NOR enhances osteoblast differentiation through the mechanistic target of rapamycin (B549165) kinase (mTOR)/ribosomal protein S6 kinase polypeptide 1 (S6K1) signaling pathway. researchgate.netnih.gov The activation of this pathway by this compound leads to an increase in mineral accumulation, a key step in bone formation. nih.gov This effect was confirmed when the use of an mTOR inhibitor, rapamycin, blocked the increase in mineralization induced by this compound. researchgate.netnih.gov

Prevention of Ovariectomy-Induced Bone Loss

To investigate the in vivo potential of this compound, researchers have utilized ovariectomized (OVX) mouse models, which mimic postmenopausal osteoporosis. In these models, the loss of estrogen leads to significant bone loss. dovepress.commdpi.com Studies have shown that this compound can prevent this ovariectomy-induced bone loss. nih.gov It achieves this by preserving both trabecular and cortical bone, primarily by increasing the number of osteoblasts and the expression of phospho-S6K1 (p-S6K1) within these cells. researchgate.netnih.gov

Inhibition of BMSC Adipogenic Differentiation

In addition to promoting bone formation, this compound also plays a role in preventing the accumulation of fat cells within the bone marrow. It actively inhibits the adipogenic differentiation of BMSCs. researchgate.netnih.gov This is achieved by reducing the expression of key adipogenic markers, namely peroxisome proliferator-activated receptor γ (Ppar-γ) and adiponectin, C1Q and collagen domain containing (Adipoq). researchgate.netnih.gov By suppressing the fat-cell lineage, this compound further shifts the balance in favor of bone formation.

Effects on Fracture Healing Processes

While this compound demonstrates positive effects on bone formation under certain conditions, its influence on the complex process of fracture healing is markedly different.

Suppression of Cartilage Formation in Diaphyseal Fracture Repair

Fracture healing, particularly in the shaft (diaphysis) of long bones, often occurs through a process called endochondral ossification. mdpi.comnih.gov This process involves the initial formation of a cartilage callus, which is then gradually replaced by bone. mdpi.comnih.gov Research has shown that this compound inhibits the healing of diaphyseal fractures by suppressing this critical cartilage formation step. mdpi.comresearchgate.netnih.gov This suppression of chondrogenesis leads to reduced endochondral ossification. mdpi.comresearchgate.net

| Research Finding | Model System | Key Outcome | Reference |

| Stimulation of Osteoblast Differentiation | In vitro (osteoblasts) | Increased mineral accumulation via mTOR/S6K1 pathway. | nih.gov |

| Influence on BMSC Osteogenic Differentiation | In vitro (BMSCs) | Promoted differentiation towards osteoblasts. | nih.gov |

| Prevention of Ovariectomy-Induced Bone Loss | In vivo (OVX mice) | Increased osteoblast number and p-S6K1 expression, preventing bone loss. | nih.gov |

| Inhibition of BMSC Adipogenic Differentiation | In vitro (BMSCs) | Reduced expression of Ppar-γ and Adipoq. | nih.gov |

| Suppression of Cartilage Formation in Fracture Repair | In vivo (mice with tibia fractures) & In vitro (BMSCs) | Inhibited cartilage formation by suppressing BMP2 signaling, delaying fracture healing. | mdpi.comresearchgate.netnih.gov |

Gastrointestinal Protective Effects

This compound, a natural isoquinoline (B145761) alkaloid, has demonstrated significant protective effects on the gastrointestinal system, particularly in the context of inflammatory bowel disease (IBD). Its mechanisms of action involve the modulation of critical inflammatory pathways and the regulation of the gut's complex immune environment.

Ulcerative colitis (UC) is a chronic inflammatory disease of the colon, characterized by mucosal inflammation and tissue damage. royalsocietypublishing.org Research has shown that this compound can effectively alleviate the pathological features of UC. In experimental models of colitis induced by dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), administration of this compound led to a marked reduction in disease symptoms. windows.netresearchgate.net This includes decreased weight loss, reduced diarrhea, and less rectal bleeding. Histological analysis of colon tissue from these models revealed that this compound treatment mitigated mucosal injury and reduced the infiltration of inflammatory cells. chemfaces.comaging-us.com

The therapeutic effect of this compound in UC is linked to its ability to suppress the production of key pro-inflammatory cytokines. Studies have consistently reported a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in the colonic tissue of this compound-treated subjects. researchgate.net Furthermore, this compound has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of active IL-1β and the promotion of inflammation. windows.netchemfaces.com By inhibiting this pathway, this compound effectively dampens the inflammatory cascade that drives UC pathology.

Another key mechanism is the induction of regulatory T cells (Tregs), which are critical for maintaining immune tolerance in the gut. This compound has been shown to selectively increase the number of CD4+CD25+Foxp3+ Treg cells in the colonic lamina propria and mesenteric lymph nodes. researchgate.net This increase in Tregs is associated with a significant elevation of the anti-inflammatory cytokine interleukin-10 (IL-10), which helps to resolve inflammation and promote tissue healing. researchgate.net

Table 1: Effects of this compound on Pathological Markers in Experimental Colitis

| Parameter | Observation in Experimental Models | Implication for UC Pathology | Supporting Evidence |

|---|---|---|---|

| Disease Activity Index (DAI) | Significantly reduced (weight loss, stool consistency, bleeding) | Amelioration of clinical symptoms | windows.netresearchgate.net |

| Colonic Mucosal Injury | Attenuated mucosal damage and inflammatory cell infiltration | Protection of intestinal barrier integrity | chemfaces.com |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decreased expression in colonic tissue | Reduction of key inflammatory mediators | researchgate.net |

| NLRP3 Inflammasome | Inhibited activation; reduced cleaved Caspase-1 and IL-1β | Suppression of a major inflammatory signaling pathway | windows.net |

| Regulatory T cells (Tregs) | Increased number and percentage in colon and lymph nodes | Enhancement of immune suppression and tolerance | researchgate.net |

| Anti-inflammatory Cytokine (IL-10) | Dramatically increased protein and mRNA levels | Promotion of an anti-inflammatory environment | researchgate.net |

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is increasingly recognized as a critical regulator of intestinal immunity and homeostasis. researchgate.netnih.gov Emerging evidence has established this compound as a natural agonist of AhR. chemfaces.comnih.govdntb.gov.ua Its activation of the AhR signaling pathway is a cornerstone of its protective effects against intestinal inflammation. researchgate.netresearchgate.net

The gut microbiota and its metabolites play a pivotal role in activating AhR. nih.govresearchgate.net An imbalance in the gut microbiota, or dysbiosis, is a hallmark of IBD and is associated with decreased AhR activity, leading to a compromised intestinal barrier and heightened inflammation. nih.govbioscientifica.commedsci.org this compound, by acting as an AhR ligand, can compensate for the reduced availability of microbial-derived ligands, thereby restoring AhR signaling. researchgate.netresearchgate.net

Upon activation by this compound, AhR translocates to the nucleus and induces the expression of target genes, such as Cytochrome P450 1A1 (CYP1A1), which serves as a marker of AhR activation. nih.govoncotarget.com This activation has several beneficial downstream effects in the context of colitis. One of the most significant is the promotion of Treg differentiation, which helps to re-establish immune tolerance in the gut. chemfaces.comoncotarget.com The AhR/Treg axis is crucial for controlling excessive inflammatory responses. researchgate.net

Furthermore, the AhR pathway activated by this compound intersects with other critical cellular signaling pathways. For instance, it has been shown to regulate the AhR/Nrf2/ROS signaling pathway, which is involved in controlling oxidative stress, a key contributor to tissue damage in UC. chemfaces.com By activating AhR, this compound helps to inhibit NLRP3 inflammasome activation, linking this receptor directly to the suppression of pro-inflammatory cytokine production. windows.netchemfaces.com This positions the gut microbiota-AhR axis as a central hub through which this compound exerts its therapeutic effects, modulating immune responses, strengthening the intestinal barrier, and maintaining gut homeostasis. researchgate.netnih.gov

Amelioration of Ulcerative Colitis (UC) Pathology

Anticancer Research

This compound has also been investigated for its potential as an anticancer agent. Research indicates that its primary mechanism in this regard is the induction of apoptosis, or programmed cell death, in various cancer cell lines.

Studies have demonstrated that this compound can induce apoptosis in different cell types, including fibroblast-like synoviocytes, which share characteristics with cancer cells such as aggressive proliferation and resistance to apoptosis. researchgate.netnih.gov In vitro experiments on gastric cancer cells have shown that this compound can significantly inhibit cell proliferation and trigger apoptosis. researchgate.net This pro-apoptotic effect is a key strategy in cancer therapy, aiming to eliminate malignant cells.

The primary route through which this compound induces apoptosis is the mitochondrial-dependent (or intrinsic) pathway. chemfaces.comnih.gov This pathway is initiated by cellular stress and converges on the mitochondria. aging-us.com Research has shown that treatment with this compound leads to a loss of the mitochondrial membrane potential, a critical early event in the apoptotic cascade. nih.gov

The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors into the cytoplasm, most notably cytochrome c. nih.govresearchgate.net Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of enzymes called caspases. aging-us.com Specifically, this compound treatment has been observed to cause the activation of initiator caspase-9 and effector caspase-3. nih.govresearchgate.net The activation of these caspases executes the final stages of apoptosis, leading to the systematic dismantling of the cell. nih.gov

The mitochondrial apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govoncotarget.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). nih.govoncotarget.com The ratio of these opposing proteins is a critical determinant of cell fate, deciding whether a cell lives or undergoes apoptosis. nih.gov

Research has clearly demonstrated that this compound modulates the expression of these key regulatory proteins. researchgate.netnih.gov Treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift increases the Bax/Bcl-2 ratio, which favors the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c and subsequent caspase activation. nih.govresearchgate.net By altering this crucial balance, this compound effectively lowers the threshold for apoptosis in susceptible cells, contributing significantly to its anticancer potential. researchgate.netresearchgate.net

Table 2: Mechanistic Steps of this compound-Induced Apoptosis

| Mechanistic Step | Key Molecular Event | Observed Effect of this compound | Supporting Evidence |

|---|---|---|---|

| Modulation of Bcl-2 Family Proteins | Regulation of pro- and anti-apoptotic protein expression | Downregulates Bcl-2, upregulates Bax, increasing the Bax/Bcl-2 ratio | nih.govresearchgate.net |

| Mitochondrial Disruption | Loss of mitochondrial membrane potential | Causes depolarization of the mitochondrial membrane | nih.gov |

| Apoptosome Formation | Release of cytochrome c into the cytoplasm | Promotes the release of cytochrome c from mitochondria | nih.govresearchgate.net |

| Caspase Activation | Cleavage and activation of caspases | Activates initiator caspase-9 and effector caspase-3 | nih.govresearchgate.net |

| Execution of Apoptosis | Cleavage of cellular substrates (e.g., PARP) | Induces cleavage of Poly (ADP-ribose) polymerase (PARP) | nih.gov |

Induction of Apoptosis in Cancer Cell Lines

Cytochrome C Release Mechanisms

This compound has been shown to induce apoptosis, or programmed cell death, through a mitochondrial-dependent pathway. sci-hub.senih.gov A key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. nih.govplos.org This release is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. sci-hub.seplos.org

Research indicates that this compound treatment modulates the expression of these proteins. sci-hub.seplos.org It upregulates the pro-apoptotic Bax protein and downregulates the anti-apoptotic Bcl-2 protein. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the formation of pores in the mitochondrial outer membrane and the subsequent release of cytochrome c. sci-hub.senih.gov Once in the cytoplasm, cytochrome c participates in the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. nih.govplos.org Studies in fibroblast-like synoviocytes from rats with adjuvant-induced arthritis demonstrated that this compound treatment led to a loss of mitochondrial membrane potential and a significant increase in the percentage of apoptotic cells, which was accompanied by the activation of caspase-9 and caspase-3. nih.govplos.org

Induction of Cell Cycle Arrest in Malignant Cells

While some studies suggest that this compound may exert anticancer activities by modulating the expression of genes related to cell cycle progression, detailed research specifically demonstrating its ability to induce G2/M phase arrest and inhibit Cyclin B1 in malignant cells is not extensively documented in the available scientific literature. researchgate.net One study on fibroblast-like synoviocytes indicated that this compound only slightly affected cell proliferation and the cell cycle in that specific cell type. nih.gov

G2/M Phase Arrest

Specific evidence detailing the mechanisms of this compound-induced G2/M phase arrest in malignant cells is limited in current research.

Cyclin B1 Inhibition

The direct inhibitory effect of this compound on Cyclin B1 in cancer cells has not been sufficiently established in the reviewed scientific literature.

Inhibition of Tumor Progression and Metastasis

This compound demonstrates potential in hindering tumor progression and the metastatic cascade through distinct mechanisms, including the suppression of new blood vessel formation (angiogenesis) and the inhibition of enzymes that degrade the extracellular matrix.

Suppression of Angiogenesis-Related Factors (e.g., Vascular Endothelial Growth Factor, VEGF)

This compound has been shown to significantly suppress angiogenesis by inhibiting the migration of endothelial cells, a critical step in the formation of new blood vessels. researchgate.netbiocrick.com This effect is primarily achieved by targeting the signaling pathway of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. researchgate.net

Research has elucidated that this compound inhibits VEGF-induced endothelial cell migration and sprouting by modulating the cAMP-PKA-NF-κB/Notch1 pathway. researchgate.netbiocrick.com Specifically, this compound suppresses the production of intracytoplasmic cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). researchgate.netfrontiersin.org This action, in turn, down-regulates the activation of downstream components, including the transcription factor NF-κB. researchgate.net this compound was found to inhibit the formation of the PKAc/p65 complex, which decreases the phosphorylation of p65 and prevents its binding to DNA, thereby limiting the transcriptional activation of genes involved in angiogenesis. researchgate.netbiocrick.com

Table 1: Effect of this compound on VEGF-Induced Signaling Pathways in Endothelial Cells

| Signaling Molecule/Process | Effect of this compound Treatment | Reference |

| Intracytoplasmic cAMP Production | Markedly suppressed | frontiersin.org |

| PKA Activation | Markedly suppressed | frontiersin.org |

| NF-κB Activation | Down-regulated | researchgate.net |

| PKAc/p65 Complex Formation | Inhibited | researchgate.netbiocrick.com |

| Endothelial Cell Migration | Significantly inhibited | researchgate.net |

Inhibition of Matrix Metalloproteinases (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a key process in tumor invasion and metastasis. sci-hub.se this compound has been found to inhibit the expression and activity of specific MMPs, notably MMP-2 and MMP-9.

In a rat model of adjuvant-induced arthritis, this compound treatment significantly downregulated the gene expression of Mmp-2 in joint tissue. sci-hub.senih.govfrontiersin.org In studies using RANKL-stimulated RAW264.7 cells, a model for osteoclast differentiation which is also relevant to bone metastasis, this compound markedly reduced the activity of MMP-9. biocrick.com The same study noted that the mRNA levels of MMP-9 were also decreased, while the activity of MMP-2 was not significantly affected in this particular cell model. biocrick.com This inhibition of MMPs contributes to the preservation of the extracellular matrix, potentially reducing the invasive capacity of malignant cells.

Table 2: Research Findings on this compound's Inhibition of MMPs

| MMP Target | Cell/Animal Model | Observed Effect of this compound | Reference |

| MMP-2 | Rat Model of Adjuvant-Induced Arthritis | Significant downregulation of Mmp-2 mRNA expression in joint tissue. | sci-hub.senih.govfrontiersin.org |

| MMP-9 | RANKL-stimulated RAW264.7 cells | Marked reduction in MMP-9 activity and decreased mRNA levels. | biocrick.com |

| MMP-13 | Adjuvant-Induced Arthritis Rats & FLS | Decreased serum levels and secretion of MMP-13. | researchgate.net |

Modulation of Reactive Oxygen Species (ROS) Generation in Cancer Contexts

Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, proteins, and lipids, contributing to the development and progression of cancer. carcinogenesis.com Some cancer cells even produce significant amounts of ROS to promote their own growth. carcinogenesis.com

This compound has been investigated for its effects on ROS generation in cancer cells. In studies involving fibroblast-like synoviocytes from rats with adjuvant-induced arthritis, this compound prompted apoptosis (programmed cell death) by inducing the loss of mitochondrial membrane potential, which led to the release of cytochrome C. researchgate.net This process subsequently activates caspases, key mediators of apoptosis. researchgate.net Furthermore, research on AGS gastric cancer cells demonstrated that cotreatment with Linderae Radix (LR), of which this compound is a major component, and hyperthermia increased ROS generation, leading to apoptosis and cell cycle arrest. researchgate.net This suggests that this compound's ability to modulate ROS levels may contribute to its anti-cancer potential. researchgate.net

Neuroprotective Potential

This compound has shown promise in preclinical models of neurodegenerative diseases, suggesting a potential role in protecting nerve cells from damage.

Studies in Models of Neurodegenerative Diseases

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons in the central nervous system. nih.govous-research.no Research into the causes of these diseases is ongoing, with a focus on genetic and environmental factors. nih.govous-research.no

While direct studies on this compound in specific neurodegenerative disease models are emerging, related isoquinoline alkaloids have been investigated. For instance, N-methyl-norsalsolinol, an isoquinoline derivative, has been identified in the cerebrospinal fluid of Parkinson's disease patients and is thought to be synthesized from dopamine. nih.gov This highlights the potential involvement of this class of compounds in the pathophysiology of neurodegenerative disorders. Further research is needed to fully elucidate the specific effects of this compound in models of diseases like Parkinson's and Alzheimer's.

Impact on Kynurenine (B1673888) Pathway Metabolites and Neuroinflammation

The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive metabolites. mdpi.commdpi.com Dysregulation of this pathway is linked to neuroinflammation, a common feature of many central nervous system disorders. mdpi.comnih.govnih.gov

This compound has been shown to interact with the aryl hydrocarbon receptor (AHR), a key regulator of the kynurenine pathway. frontiersin.orgnih.gov Activation of AHR by compounds like this compound can promote the differentiation of regulatory T cells (Tregs), which have immunosuppressive functions. frontiersin.orgnih.govresearchgate.net Kynurenine, a central metabolite in the pathway, can itself activate AHR, leading to Treg generation. researchgate.netnih.gov By influencing AHR activity, this compound may help to modulate the balance of kynurenine pathway metabolites, potentially reducing neuroinflammation and its detrimental effects on the nervous system. frontiersin.orgnih.gov For example, some kynurenine metabolites, such as quinolinic acid, are neurotoxic, while others, like kynurenic acid, can be neuroprotective. frontiersin.orgnih.govnih.gov

Therapeutic Role in Sepsis-Induced Acute Lung Injury

Sepsis-induced acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are life-threatening conditions characterized by widespread lung inflammation and respiratory failure. mdpi.commdpi.comyoutube.com

Studies in animal models have demonstrated that this compound can effectively alleviate sepsis-induced ALI. nih.govjst.go.jp In a mouse model of lipopolysaccharide (LPS)-induced ALI, this compound treatment reduced lung inflammation, as evidenced by decreased inflammatory cells and proteins in the bronchoalveolar lavage fluid (BALF). nih.govjst.go.jpjst.go.jp Specifically, this compound decreased the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. jst.go.jp

The protective mechanism of this compound in ALI appears to involve the modulation of macrophage polarization. nih.govjst.go.jp It promotes the shift of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.govjst.go.jpjst.go.jp This shift is mediated through the regulation of the PKM2/HIF-1α/PGC-1α signaling pathway. nih.govjst.go.jp this compound was found to activate PKM2 and inhibit its translocation to the nucleus, which in turn attenuated the expression of HIF-1α and increased the expression of PGC-1α and PPAR-γ. nih.govjst.go.jp

Attenuation of Atopic Dermatitis-Like Inflammatory Reactions

Atopic dermatitis (AD), also known as eczema, is a chronic inflammatory skin disease characterized by an itchy, red rash and a disrupted skin barrier. mdpi.comeczemahelp.canih.gov

This compound has demonstrated potential in alleviating AD-like inflammatory reactions. It has been shown to inhibit the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor in T-cell activation and a crucial player in the inflammatory cascade of AD. researchgate.net In a mouse model of AD, this compound treatment was found to inhibit the expression of IL-2 in Jurkat cells and reduce the mRNA levels of pro-inflammatory cytokines such as INF-γ, TNF-α, IL-4, and IL-6 in the ears of the mice. mdpi.com These findings suggest that this compound's anti-inflammatory properties could be beneficial in managing the symptoms of atopic dermatitis. mdpi.comresearchgate.net

Protective Effects in Renal Ischemia-Reperfusion Injury

Renal ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury (AKI), which occurs when the blood supply to the kidneys is temporarily cut off and then restored. nih.govresearchgate.nethealthify.nz This process triggers oxidative stress and inflammation, leading to kidney damage. nih.govresearchgate.net

This compound has been shown to have protective effects against renal I/R injury. In a rat model of I/R-induced AKI, treatment with this compound, both alone and in combination with propofol, led to a reduction in serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen, which are key markers of kidney dysfunction. nih.govresearchgate.net Furthermore, this compound treatment decreased the levels of inflammatory cytokines and markers of oxidative stress in the injured kidneys. nih.govresearchgate.net These results indicate that this compound helps to ameliorate renal I/R injury by mitigating oxidative stress and the subsequent inflammatory response. nih.govresearchgate.net

Molecular Mechanisms of Action and Underlying Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Agonism and Downstream Signaling

Norisoboldine is recognized as a natural, orally active agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. medchemexpress.comnih.govinvivochem.combohrium.comnih.gov The activation of AhR by this compound is a pivotal event that triggers a multi-step signal transduction process, influencing immune responses and cellular differentiation. ijbs.comresearchgate.netijbs.com

Activation of AhR in Specific Cellular Environments (e.g., Hypoxia)

The activity of this compound as an AhR agonist is particularly pronounced in hypoxic, or low-oxygen, environments. Research shows that this compound activates AhR in CD4+ T cells specifically under hypoxic conditions. invivochem.comnih.govresearchgate.net This activation is crucial for its ability to promote the differentiation of regulatory T cells (Tregs), an effect that is more potent in hypoxia compared to normal oxygen levels (normoxia). nih.govresearchgate.net For instance, this compound has been observed to facilitate Treg differentiation in mouse models of colitis under hypoxic conditions, thereby alleviating the disease. frontiersin.org

In the context of bone biology, where hypoxia is an important regulator of cell differentiation, this compound inhibits the RANKL-induced activation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway in RAW264.7 macrophage cells through its action on AhR. ijbs.com This interaction is significant as HIF-1α competes with AhR for the same binding partner, ARNT. ijbs.com By activating AhR, this compound impedes the formation of the ARNT-HIF-1α complex. frontiersin.org

| Cellular Environment | Cell Type | Observed Effect of this compound | Reference |

|---|---|---|---|

| Hypoxia | CD4+ T cells | Activates AhR, promotes Treg differentiation. | nih.govresearchgate.net |

| Hypoxia (in vivo) | Mouse Colitis Model | Facilitates Treg differentiation, alleviates colitis. | frontiersin.org |

| RANKL-induced | RAW264.7 cells | Inhibits HIF-1α signaling pathway via AhR activation. | ijbs.com |

Facilitation of HSP90/AhR Complex Disassociation

In its inactive state, the AhR resides in the cytoplasm, where it is part of a complex with several chaperone proteins, most notably Heat Shock Protein 90 (HSP90). frontiersin.org The binding of a ligand, such as this compound, is the initial step that triggers a conformational change in the AhR, leading to the dissociation of this protein complex. ijbs.com Studies have consistently demonstrated that this compound treatment facilitates the disassociation of the HSP90/AhR complex. medchemexpress.comnih.govnih.govmedchemexpress.com This release from its cytoplasmic chaperones is a prerequisite for AhR activation and its subsequent functions within the cell nucleus. ijbs.com Specifically, concentrations of 10 and 30 μM of this compound have been shown to be effective in promoting this dissociation. medchemexpress.cominvivochem.com

Promotion of AhR Nuclear Translocation and AhR/ARNT Complex Formation

Once freed from the HSP90 complex in the cytoplasm, the activated AhR translocates into the nucleus. ijbs.comfrontiersin.org this compound has been shown to significantly up-regulate this nuclear translocation of AhR. ijbs.comnih.govnih.govchemsrc.com Inside the nucleus, AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as Hypoxia-Inducible Factor 1β (HIF-1β). frontiersin.org

The formation of this AhR/ARNT complex is a critical step, and this compound has been found to enhance its accumulation. ijbs.comfrontiersin.orgnih.govchemsrc.com In RAW264.7 cells, for example, treatment with this compound resulted in a clear increase in the nuclear expression of AhR and a subsequent rise in the formation of the AhR-ARNT complex. ijbs.com This heterodimer is the transcriptionally active form of the receptor, capable of binding to specific DNA sequences. frontiersin.org

Transcriptional Upregulation of AhR Target Genes (e.g., Cytochrome P450 1A1, CYP1A1)

The AhR/ARNT heterodimer functions as a transcription factor by binding to specific DNA recognition sites called xenobiotic responsive elements (XREs) located in the promoter regions of target genes. frontiersin.org This binding initiates the transcription of a battery of genes, most notably those belonging to the Cytochrome P450 family, such as CYP1A1. ijbs.comfrontiersin.org

As a confirmed AhR agonist, this compound consistently induces the expression of CYP1A1. nih.govnih.govnih.govchemsrc.com This effect has been observed in various cell types, including RAW264.7 and THP-1 cells. nih.govnih.gov Furthermore, in vivo studies on rats with collagen-induced arthritis revealed that the therapeutic effects of this compound were accompanied by an upregulation of CYP1A1 mRNA in synovial tissue, confirming the activation of the AhR pathway. nih.gov

| Molecular Event | Effect of this compound | Key Downstream Consequence | Reference |

|---|---|---|---|

| HSP90/AhR Complex | Promotes dissociation | Release of AhR for activation | medchemexpress.comnih.govnih.gov |

| AhR Nuclear Translocation | Upregulates/Promotes | Movement of activated AhR to the nucleus | ijbs.comnih.govchemsrc.com |

| AhR/ARNT Complex | Enhances accumulation | Formation of the active transcription factor | ijbs.comfrontiersin.orgnih.gov |

| CYP1A1 Gene Expression | Induces/Upregulates | Transcriptional activation of a key target gene | nih.govnih.govnih.gov |

Crosstalk with Nuclear Factor-kappa B (NF-κB) Pathway

The AhR signaling pathway does not operate in isolation; it engages in significant crosstalk with other major signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation. ijbs.comdovepress.com Research indicates that AhR can physically associate with the p65 subunit of NF-κB. ijbs.com this compound leverages this interaction to exert inhibitory effects on the NF-κB pathway, which is a key part of its anti-inflammatory and bone-protective mechanisms. ijbs.comnih.gov

A primary mechanism by which this compound modulates NF-κB signaling is by inhibiting the nuclear translocation of its active p65 subunit. ijbs.comnih.govplos.org Instead of preventing the degradation of the NF-κB inhibitor, IκBα, this compound promotes the accumulation of an AhR-NF-κB-p65 complex within the cytoplasm. ijbs.comnih.govchemsrc.comresearchgate.net This sequestration effectively prevents p65 from moving into the nucleus to activate the transcription of pro-inflammatory genes. plos.org

The essential role of AhR in this process is highlighted by experiments where the inhibitory effect of this compound on p65 translocation was reversed by the use of AhR antagonists like resveratrol (B1683913) and α-naphthoflavone. ijbs.comnih.gov This confirms that this compound-mediated AhR activation is directly responsible for suppressing the nuclear activity of NF-κB. ijbs.comnih.gov

Inhibition of NF-κB Nuclear Translocation

Inhibition of Hypoxia-Inducible Factor (HIF) Pathway

This compound also exerts regulatory effects on the hypoxia-inducible factor (HIF) pathway, a critical signaling cascade in cellular adaptation to low oxygen conditions and a key player in inflammation and angiogenesis.

Suppression of ARNT/HIF-1α Complex Accumulation

The HIF-1 transcription factor is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit, also known as the aryl hydrocarbon receptor nuclear translocator (ARNT). nih.govijbs.com ARNT is a common partner for both AhR and HIF-1α. nih.govijbs.com

This compound has been shown to inhibit the HIF-1α signaling pathway by interfering with the formation of the ARNT/HIF-1α complex. nih.govijbs.com While this compound has little to no effect on the expression of HIF-1α itself, it significantly down-regulates the accumulation of the ARNT/HIF-1α complex. nih.govijbs.com This is thought to occur through competitive binding of the activated AhR to their shared partner, ARNT. nih.govnih.gov By enhancing the formation of the AhR-ARNT complex, this compound effectively reduces the availability of ARNT to dimerize with HIF-1α. nih.govmedchemexpress.comnih.gov

This suppression of ARNT/HIF-1α complex accumulation leads to the reduced expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.govijbs.com In RANKL-induced RAW264.7 cells, this compound treatment (10 and 30 μM) was observed to obviously inhibit the accumulation of the ARNT-HIF-1α complex. nih.govijbs.com

Regulation of Cellular Glycolysis Pathways

This compound has been demonstrated to regulate cellular glycolysis, particularly under hypoxic conditions. nih.govchemfaces.com This regulation is intertwined with its effects on the AhR and HIF-1 pathways.

Inhibition of Glucose Transporter 1 (Glut1) and Hexokinase 2 (HK2) Expression

Key enzymes and transporters in the glycolytic pathway are targets of this compound's regulatory action. Specifically, this compound has been shown to downregulate the expression of Glucose Transporter 1 (Glut1) and Hexokinase 2 (HK2). nih.gov Glut1 is a primary glucose transporter in T cells, and HK2 is a rate-limiting enzyme in glycolysis. nih.gov

In studies with CD4+ T cells under hypoxic conditions, this compound (at concentrations of 3, 10, and 30 μM) gradually reduced both the mRNA and protein levels of Glut1 and HK2, with a more pronounced effect on HK2. nih.gov This inhibitory effect on Glut1 and HK2 expression is linked to the suppression of the HIF-1α/ARNT complex, as Glut1 and HK2 are known target genes of HIF-1α. nih.gov Interestingly, this effect was not observed under normoxic conditions. nih.gov

Effects of this compound on Glycolytic Gene Expression in CD4+ T cells (Hypoxia)

| Gene | Effect of this compound (3, 10, 30 µM) | Reference |

|---|---|---|

| Glut1 (mRNA and protein) | Gradual reduction | nih.gov |

| HK2 (mRNA and protein) | Gradual reduction (more prominent than Glut1) | nih.gov |

NAD+/SIRT1/SUV39H1/H3K9me3 Signaling Pathway Involvement

The regulation of glycolysis by this compound is also connected to the NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway. nih.govchemfaces.comnih.gov this compound treatment has been shown to reduce intracellular NAD+ and SIRT1 levels. nih.govchemfaces.comnih.gov SIRT1 is a NAD+-dependent deacetylase that can influence the activity of various downstream targets.

The downstream effects include facilitating the ubiquitin-proteasomal degradation of the protein SUV39H1, a histone methyltransferase. nih.govchemfaces.comnih.gov This leads to an inhibition of the enrichment of H3K9me3 (trimethylation of histone H3 at lysine (B10760008) 9), a repressive epigenetic mark, at the promoter region of the Foxp3 gene in CD4+ T cells under hypoxic conditions. nih.govchemfaces.comnih.govtandfonline.com This entire cascade, from the regulation of glycolysis to the epigenetic modification of the Foxp3 promoter, is part of the mechanism through which this compound promotes the differentiation of regulatory T (Treg) cells. nih.govchemfaces.comnih.govtandfonline.com The link between these events was confirmed by experiments where the effects of this compound were counteracted by an HK2 plasmid, an AhR antagonist (CH223191), and siAhR-3. nih.govnih.gov

MicroRNA-31 (miR-31) mRNA Expression Downregulation

This compound has been found to influence the expression of certain microRNAs. Specifically, treatment with this compound under hypoxic conditions leads to the downregulation of miR-31 mRNA expression in CD4+ T cells. medchemexpress.comnih.govchemfaces.com This effect was observed at concentrations ranging from 1 to 30 μM. medchemexpress.cominvivochem.com However, further investigation revealed that while this compound does reduce miR-31 expression, this downregulation does not appear to be the primary mechanism by which it promotes Treg differentiation, as a miR-31 mimic did not significantly interfere with this process. nih.govchemfaces.com

Mitogen-Activated Protein Kinases (MAPKs) Signaling Pathway Modulation

This compound has been shown to modulate the Mitogen-Activated Protein Kinases (MAPKs) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. frontiersin.org

Downregulation of ERK, p38, and AKT Phosphorylation

This compound has been observed to downregulate the phosphorylation of key signaling molecules, including extracellular signal-regulated kinase (ERK), p38, and protein kinase B (AKT). chemfaces.com In the context of osteoclast differentiation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), this compound significantly suppresses the activation of ERK and p38 MAPK. plos.orgnih.gov This inhibitory action on ERK and p38 phosphorylation is a key part of how this compound impedes osteoclastogenesis. plos.org

Furthermore, in fibroblast-like synoviocytes from adjuvant-induced arthritic rats, this compound has been shown to alleviate joint destruction by reducing the expression of RANKL, IL-6, PGE2, and MMP-13 through the p38/ERK/AKT/AP-1 pathway. chemfaces.com This suggests a broader anti-inflammatory role for this compound mediated by its influence on these kinases. The compound has also been found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by down-regulating the activation of MAPKs. biocrick.com

It's noteworthy that the interplay between these pathways can be complex. For instance, the PI3-kinase/Akt signaling pathway can inhibit p38 MAPK-dependent apoptosis, highlighting a cross-talk mechanism that regulates cell survival. nih.gov

TRAF6-TAK1 Complex Inhibition

A critical aspect of this compound's mechanism of action involves the inhibition of the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) complex. plos.orgnih.gov This complex is a key mediator in the signaling cascade that leads to osteoclast differentiation. nih.gov

Suppression of TRAF6 Ubiquitination in Osteoclast Differentiation

This compound has been shown to significantly suppress the ubiquitination of TRAF6 in RANKL-stimulated RAW264.7 cells. plos.org While it has little to no effect on the expression of TRAF6 itself, its ability to inhibit the ubiquitination process is crucial. plos.org This suppression of TRAF6 ubiquitination, in turn, prevents the accumulation of the TRAF6-TAK1 signaling complex. plos.orgnih.gov The inhibition of this complex formation is a key step in how this compound disrupts the downstream signaling events that lead to osteoclast differentiation. plos.orgnih.gov

| Cell Line | Treatment | Effect on TRAF6 | Reference |

| RAW264.7 cells | This compound (3, 10, 30 µM) + RANKL | Suppressed ubiquitination of TRAF6 | plos.org |

| RAW264.7 cells | This compound (3, 10, 30 µM) + RANKL | Inhibited accumulation of TRAF6-TAK1 complex | plos.org |

Mechanistic Target of Rapamycin (B549165) Kinase (mTOR)/Ribosomal Protein S6 Kinase (S6K1) Pathway Activation

In contrast to its inhibitory effects on certain pathways, this compound has been found to activate the mechanistic target of rapamycin kinase (mTOR)/ribosomal protein S6 kinase (S6K1) pathway. nih.gov This activation plays a significant role in promoting bone formation. nih.govresearchgate.net

Role in Osteogenic Differentiation

Studies have shown that this compound promotes the osteogenic differentiation of osteoblasts and bone marrow mesenchymal stem cells (BMSCs). nih.govresearchgate.net This effect is mediated through the activation of the mTOR/S6K1 pathway. nih.gov The use of an mTOR inhibitor, rapamycin, was found to block the increase in mineral accumulation induced by this compound, confirming the pathway's involvement. nih.govresearchgate.net This finding highlights a distinct mechanism of action for this compound in bone metabolism, where it not only inhibits bone resorption by osteoclasts but also actively promotes bone formation by osteoblasts. nih.gov

| Cell Type | Pathway | Effect of this compound | Reference |

| Osteoblasts | mTOR/S6K1 | Activation | nih.gov |

| BMSCs | mTOR/S6K1 | Activation | nih.gov |

| Osteoblasts | Osteogenic Differentiation | Promotion | nih.gov |

| BMSCs | Osteogenic Differentiation | Promotion | nih.gov |

Nrf2/Keap1 Pathway Activation in Antioxidant Defense

This compound demonstrates significant antioxidant effects through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. nih.gov This pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal physiological conditions, Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. nih.govnih.gov However, in the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. nih.govnih.gov Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective, antioxidant genes. nih.govmdpi.com

Research in a rat model of rheumatoid arthritis demonstrated that this compound administration effectively counters the disease-induced downregulation of Nrf2 and its target genes. nih.gov Treatment with this compound resulted in a significant upregulation of the mRNA expression of Nrf2 and its downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). nih.govresearchgate.net Concurrently, the mRNA expression of the inhibitor Keap1 was significantly downregulated in the joint tissue of this compound-treated rats. nih.govresearchgate.net Immunohistochemical analysis further confirmed an increase in Nrf2 protein levels in the joint tissue following this compound administration. nih.govresearchgate.net

Further studies have corroborated these findings, showing that this compound elevates Nrf2 levels and reduces reactive oxygen species (ROS) in stimulated THP-1 cells. cjnmcpu.com In models of colitis, this compound has been shown to activate the Nrf2 signaling pathway, which contributes to its therapeutic effects by suppressing NLRP3 inflammasome activation. nih.govnih.govmdpi.com This activation is sometimes linked to this compound's function as a natural agonist for the Aryl hydrocarbon Receptor (AhR), suggesting a potential cross-interaction between the AhR and Nrf2 signaling pathways. cjnmcpu.com By activating the Nrf2/Keap1 pathway, this compound enhances the cell's capacity to neutralize oxidative agents, thereby mitigating inflammation and tissue damage. nih.gov

Table 1: Effect of this compound on Nrf2/Keap1 Pathway Markers in a Rat Model of Arthritis

| Parameter | Effect of this compound Administration | Research Finding |

| Nrf2 mRNA Expression | ↑ Upregulated | Significantly increased in joint tissue compared to the untreated disease model. nih.govresearchgate.net |

| Keap1 mRNA Expression | ↓ Downregulated | Significantly decreased in joint tissue compared to the untreated disease model. nih.govresearchgate.net |

| HO-1 mRNA Expression | ↑ Upregulated | A key Nrf2 target gene, its expression was significantly increased. nih.govresearchgate.net |

| NQO1 mRNA Expression | ↑ Upregulated | Another Nrf2 target gene, its expression was significantly increased. nih.govresearchgate.net |

| Nrf2 Protein Level | ↑ Increased | Immunohistochemistry showed a higher percentage of Nrf2 staining in joint tissue. nih.govresearchgate.net |

Alteration of Fatty Acid Oxidation (FAO) Pathway in Treg Cell Differentiation

This compound has been identified as a potent promoter of regulatory T cell (Treg) differentiation, a crucial process for maintaining immune homeostasis and controlling autoimmune diseases. cjnmcpu.com The mechanism underlying this effect is centered on the metabolic reprogramming of T cells, specifically through the enhancement of the fatty acid oxidation (FAO) pathway. cjnmcpu.comjst.go.jp Tregs are known to rely on FAO for their differentiation, stability, and immunosuppressive function. nih.gov

Metabolomic studies have revealed that during Treg cell differentiation, this compound preferentially alters the FAO pathway, leading to an increase in related metabolites. cjnmcpu.comjst.go.jp This is substantiated by direct measurements showing that this compound promotes the oxygen consumption rate (OCR) in the early stages of Treg differentiation, which is indicative of enhanced oxidative phosphorylation fueled by FAO. cjnmcpu.comnih.gov Furthermore, the mRNA expression of enzymes critical to FAO is elevated upon this compound treatment. cjnmcpu.com The essential role of this pathway was confirmed when the beneficial effects of this compound on Treg differentiation were significantly diminished by either pharmacological or genetic inhibition of FAO. cjnmcpu.com

Delving deeper into the molecular mechanism, this compound's promotion of FAO leads to an elevated intracellular level of acetyl-CoA. jst.go.jp This increase in acetyl-CoA, a universal acetyl group donor, directly facilitates the epigenetic modification of the Foxp3 gene, the master transcription factor for Tregs. jst.go.jp Specifically, this compound enhances the acetylation of lysine 27 on histone 3 (H3K27ac) at the promoter and conserved non-coding sequence 2 (CNS2) regions of the Foxp3 locus. jst.go.jp This histone acetylation creates a more open chromatin structure, promoting Foxp3 gene transcription and thereby inducing Treg development. jst.go.jp Knocking down CPT1, the rate-limiting enzyme in FAO, was shown to weaken this compound's ability to increase acetyl-CoA levels and H3K27 acetylation, thus attenuating its anti-arthritic effects and confirming the centrality of the FAO-acetyl-CoA-Foxp3 axis. jst.go.jp

Table 2: Effect of this compound on Fatty Acid Oxidation (FAO) Pathway in Treg Cell Differentiation

| Parameter | Effect of this compound Treatment | Research Finding |

| Metabolic Pathway | Preferentially altered the FAO pathway | Global metabolomic analysis showed an elevation in FAO-related metabolites during Treg differentiation. cjnmcpu.comjst.go.jp |

| Oxygen Consumption Rate (OCR) | ↑ Increased | Promoted OCR in the early stage of Treg cell differentiation, indicating enhanced FAO. cjnmcpu.comnih.gov |

| FAO-related Enzymes mRNA | ↑ Increased | Elevated the mRNA expression of enzymes involved in the fatty acid oxidation pathway. cjnmcpu.comnih.gov |

| Acetyl-CoA Level | ↑ Increased | Elevated the level of acetyl-CoA derived from the enhanced FAO. jst.go.jp |

| H3K27 Acetylation | ↑ Increased | Promoted acetylation of H3K27 at the Foxp3 promoter and CNS2 regions. jst.go.jp |

| Treg Differentiation | ↑ Induced | Promoted the differentiation of Treg cells, an effect that was diminished when FAO was inhibited. cjnmcpu.comjst.go.jp |

Structure Activity Relationship Sar and Derivative Research

Design and Synthesis of Norisoboldine Derivatives

The design and synthesis of this compound derivatives are primarily driven by the need to overcome certain limitations of the parent compound, such as its low oral bioavailability. researchgate.netacs.org By strategically modifying the chemical structure of this compound, researchers aim to create new analogues with enhanced pharmacological profiles.

A significant challenge with this compound is its poor oral bioavailability, which has been measured at only 2.49%. researchgate.netacs.orgnih.gov This limitation hinders its development and clinical application. researchgate.net Consequently, a key strategy in derivative research is chemical modification to improve both its efficacy and its bioavailability. researchgate.netnih.gov Medicinal chemists employ chemical synthesis techniques to introduce new functional groups to the this compound scaffold, aiming to enhance its biological actions, such as the induction of regulatory T cells (Tregs). gardp.orgnih.gov

This compound is known to activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immunity and inflammation. researchgate.netcjnmcpu.com Targeting AhR is considered a promising therapeutic strategy for various diseases. researchgate.netnih.gov However, this compound's low bioavailability restricts its potential as an AhR-targeting drug. researchgate.netacs.org

To address this, researchers have designed and synthesized this compound analogues. researchgate.netnih.gov One such derivative, Analogue III11 (2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol), was identified as a potent AhR agonist. researchgate.netacs.orgnih.gov This analogue demonstrated the ability to enhance the expression of genes downstream of AhR, trigger the receptor's translocation to the nucleus, and promote the differentiation of regulatory T cells. acs.orgnih.gov Crucially, Analogue III11 exhibited a dramatically improved oral bioavailability of 87.40%, showcasing the success of the chemical modification strategy. researchgate.netnih.gov

| Compound | Oral Bioavailability (F) |

|---|---|

| This compound | 2.49% researchgate.netacs.orgnih.gov |

| Analogue III11 | 87.40% researchgate.netnih.gov |

Another successful example of enhancing this compound's therapeutic properties is the development of DC-01, a new this compound-benzoic acid derivative. researchgate.netnih.govresearchgate.net This modification was undertaken to improve the compound's ability to induce the differentiation of regulatory T cells (Treg cells), which are crucial for controlling autoimmune diseases. researchgate.net